5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide
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Description
5-chloro-6-hydroxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide is a useful research compound. Its molecular formula is C17H17ClF3N5O2 and its molecular weight is 415.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound may be classified as, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in the inhibition or activation of the target . This can lead to a variety of downstream effects, depending on the specific target and the biological pathway it is involved in .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely, depending on the specific target and pathway .
Result of Action
For example, indole derivatives have been found to have antiviral activity, suggesting that they may inhibit viral replication . Similarly, their anti-inflammatory activity suggests that they may reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
Properties
IUPAC Name |
5-chloro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O2/c1-9-23-13(17(19,20)21)7-14(24-9)26-4-2-11(3-5-26)25-15(27)10-6-12(18)16(28)22-8-10/h6-8,11H,2-5H2,1H3,(H,22,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPRINGLCNOCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CNC(=O)C(=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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